1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF6/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15,16)17/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJHYPQTIIFNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513649 | |

| Record name | 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160376-84-1 | |

| Record name | 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene physical properties

An In-depth Technical Guide to the Physical Properties of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene

Introduction

This compound is a complex halogenated aromatic compound. Its structure, featuring a chiral center at the ethyl-bromo carbon and two strongly electron-withdrawing trifluoromethyl groups, makes it a valuable, albeit highly specialized, building block in synthetic organic chemistry. The trifluoromethyl groups significantly influence the molecule's electronic properties, stability, and lipophilicity, characteristics highly sought after in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its known physical properties, outlines standard methodologies for its characterization, and discusses the scientific rationale behind these experimental choices.

This molecule, identified by CAS Number 160376-84-1 , is primarily utilized in research and development settings as a sophisticated intermediate.[1][2][3] The presence of both a reactive benzylic bromide and the sterically demanding, electronically modifying trifluoromethyl groups allows for precise and strategic introduction of the 3,5-bis(trifluoromethyl)phenyl ethyl moiety into larger, more complex molecular architectures.

Part 1: Core Physicochemical Properties

The fundamental physical properties of a compound are dictated by its molecular structure. For this compound, the high molecular mass and the presence of six fluorine atoms and one bromine atom are expected to result in a high boiling point and density. Much of the available data is computationally derived, with experimental values for properties like boiling and melting points not widely published, necessitating their determination in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 160376-84-1 | [1][2] |

| Molecular Formula | C₁₀H₇BrF₆ | [1][2] |

| Molecular Weight | 321.06 g/mol | [1][4] |

| InChI Key | JSJHYPQTIIFNIO-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | [1] |

| Appearance | Not Experimentally Published (Expected to be a liquid or low-melting solid) | |

| Boiling Point | Not Experimentally Published | |

| Melting Point | Not Experimentally Published | |

| Density | Not Experimentally Published | |

| Solubility | Immiscible with water (inferred from related structures) | [5] |

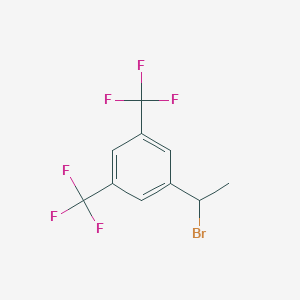

Structural Visualization

The molecular structure dictates the compound's reactivity and physical characteristics. The diagram below illustrates the connectivity of the atoms.

Caption: Molecular structure of this compound.

Part 2: Spectroscopic Characterization Workflow

Definitive structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While a public repository of spectra for this specific compound is not available, its structure allows for the prediction of key spectroscopic features.

Predicted Spectroscopic Signatures:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be highly informative. The single proton on the carbon bearing the bromine (-CH(Br)-) should appear as a quartet due to coupling with the adjacent methyl group protons. The methyl group (-CH₃) protons should, in turn, appear as a doublet. The aromatic protons will present as two signals: a singlet for the proton at the C2 position (between the two trifluoromethyl groups) and a doublet or multiplet for the two equivalent protons at the C4 and C6 positions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for each unique carbon environment. The carbons of the trifluoromethyl groups will be significantly downfield and will likely appear as quartets due to coupling with the three fluorine atoms. The aromatic carbons and the two aliphatic carbons will also have characteristic chemical shifts.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a crucial technique for any fluorinated compound. A single, sharp singlet is expected, as all six fluorine atoms in the two trifluoromethyl groups are chemically equivalent.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation would likely involve the loss of a bromine radical and subsequent rearrangements.

Workflow for Spectroscopic Data Acquisition

The following workflow outlines the logical sequence for acquiring and interpreting spectroscopic data for a novel sample of this compound.

Caption: Logical workflow for the complete spectroscopic characterization of the title compound.

Part 3: Experimental Protocol for Physical Property Determination

Objective: To determine the boiling point of this compound using vacuum distillation.

Rationale: Due to its high molecular weight and halogenation, the compound is expected to have a boiling point well over 200°C at atmospheric pressure. At such temperatures, organic molecules, particularly those with reactive functional groups like benzylic bromides, are susceptible to thermal decomposition. Performing the distillation under reduced pressure lowers the boiling point to a more manageable and less destructive temperature range, ensuring the integrity of the compound.

Methodology: Boiling Point Determination by Vacuum Distillation

-

System Setup:

-

Assemble a short-path distillation apparatus using clean, dry glassware. The apparatus should consist of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.

-

Place a calibrated thermometer with the bulb positioned just below the side arm of the distillation head.

-

Place the round-bottom flask in a heating mantle connected to a variable transformer. Add a magnetic stir bar to the flask for smooth boiling.

-

-

Sample Preparation:

-

Ensure the sample is pure (>95% by GC-MS) to obtain an accurate boiling point.

-

Charge the round-bottom flask with 5-10 mL of the compound.

-

-

Distillation Procedure:

-

Begin stirring the sample.

-

Slowly and carefully evacuate the system using the vacuum pump. Monitor the pressure using a manometer. Aim for a stable pressure, for example, 1.0 mmHg.

-

Once the pressure is stable, begin gently heating the sample with the heating mantle.

-

Observe the sample for the onset of boiling. Record the temperature at which the first drop of distillate condenses on the thermometer bulb and falls into the condenser.

-

Continue to increase the temperature slowly until a steady rate of distillation is achieved. Record the temperature range over which the bulk of the material distills.

-

Crucially, record the stable pressure at which this boiling range was observed.

-

-

Data Reporting:

-

The boiling point should be reported as a temperature range at a specific pressure (e.g., "95-97 °C at 1.0 mmHg").

-

Part 4: Synthesis and Reactivity Context

Understanding the synthesis of a compound provides context for potential impurities and handling requirements. The synthesis of this compound likely originates from 1,3-bis(trifluoromethyl)benzene.[6] A common synthetic route involves the bromination of this starting material to produce 1-bromo-3,5-bis(trifluoromethyl)benzene.[6][7] This intermediate is a versatile building block itself, often used in the preparation of specialized borate counterions.[5][8] Subsequent functionalization, for instance, through a Friedel-Crafts acylation followed by reduction and bromination, would yield the final product. The presence of a benzylic bromide makes the compound a potent electrophile, suitable for alkylation reactions with various nucleophiles in drug discovery and materials science applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-3,5-bis(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

WatChems. Understanding 1-Bromo-3,5-bis(trifluoromethyl)benzene: Properties, Applications, and Synthesis. [Link]

-

PubChem. 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

- Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

Royal Society of Chemistry. Supporting information - Spectroscopic data of compounds 1a-f. [Link]

-

Wikipedia. 1,3-Bis(trifluoromethyl)benzene. [Link]

-

CAS Common Chemistry. 4-Methoxy-α-(trifluoromethyl)benzenemethanol. [Link]

-

Fisher Scientific. 1-Bromo-3,5-bis(trifluoromethyl)benzene, 98%. [Link]

-

NIST. Benzene, 1-bromo-3-(trifluoromethyl)-. NIST WebBook. [Link]

-

NIST. 3,5-Bis(trifluoromethyl)bromobenzene. NIST WebBook. [Link]

-

ChemBK. (R)-1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene. [Link]

Sources

- 1. This compound | C10H7BrF6 | CID 12947397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. 1-[1-Bromoethyl]-3,5- Bis(Trifluoromethyl)Benzene Online | 1-[1-Bromoethyl]-3,5- Bis(Trifluoromethyl)Benzene Manufacturer and Suppliers [scimplify.com]

- 4. chembk.com [chembk.com]

- 5. 1-Bromo-3,5-bis(trifluoromethyl)benzene, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

- 7. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene: Structure, Synthesis, and Applications

Abstract

This technical guide provides an in-depth examination of 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene, a key fluorinated building block in modern medicinal chemistry. The strategic incorporation of two trifluoromethyl (CF₃) groups imparts unique physicochemical properties to molecules, including enhanced metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate in the synthesis of advanced pharmaceutical agents.[1][2] This document details the compound's structural characteristics and physical properties and offers a comprehensive overview of its synthesis. We will explore a validated, multi-step synthetic pathway, elucidating the rationale behind key procedural choices and emphasizing critical safety considerations. The guide concludes with a discussion of its applications, particularly in the development of neurokinin-1 (NK₁) receptor antagonists.

Compound Identity and Physicochemical Properties

This compound is a halogenated organic compound notable for the presence of a stereocenter at the benzylic carbon and two electron-withdrawing trifluoromethyl groups on the aromatic ring. These features are pivotal to its utility in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 160376-84-1 | [3][4] |

| Molecular Formula | C₁₀H₇BrF₆ | [3][4] |

| Molecular Weight | 321.06 g/mol | [3] |

| Appearance | Flammable liquid | [3] |

| SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | [3] |

| InChIKey | JSJHYPQTIIFNIO-UHFFFAOYSA-N | [3][4] |

| Synonyms | 3,5-Bis(trifluoromethyl)-alpha-methylbenzyl bromide, 1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane | [3][4] |

Structural Diagram

The structure features a benzene ring substituted at the 1, 3, and 5 positions. The ethyl group at position 1 is brominated at the alpha-carbon, creating a chiral center. The trifluoromethyl groups at positions 3 and 5 significantly influence the molecule's electronic properties.

Caption: Multi-step synthesis of the target compound from 1,3-bis(trifluoromethyl)benzene.

Detailed Synthesis Protocol & Mechanistic Insights

Step 1: Regioselective Bromination of 1,3-Bis(trifluoromethyl)benzene

Objective: To synthesize 1-bromo-3,5-bis(trifluoromethyl)benzene, the foundational precursor.

Causality Behind Experimental Choices: The two trifluoromethyl groups are strongly deactivating and meta-directing. Therefore, electrophilic aromatic substitution will preferentially occur at the C2, C4, or C6 positions. However, substitution at C2 is sterically hindered. This leads to bromination at the C5 position, yielding the desired 3,5-disubstituted product. [5]Literature methods often report inconsistent results and the formation of significant byproducts due to the biphasic nature of the reaction. [6][7]A key innovation to overcome this is the use of a co-solvent system.

Protocol: A highly selective and efficient procedure utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBH) as the brominating agent in a mixture of concentrated sulfuric acid and glacial acetic acid. [6][8]The addition of acetic acid increases the solubility of the organic starting material, creating a more homogeneous reaction mixture, which in turn enhances regioselectivity and minimizes the formation of bis-brominated byproducts. [6][8]

-

Reaction Setup: In a flask equipped with a mechanical stirrer and thermocouple, cool glacial acetic acid to 15°C. [8]2. Acid Mixture: Slowly add concentrated sulfuric acid. The exothermic reaction will raise the temperature; cool the mixture back to 25°C. [8]3. Substrate Addition: Add 1,3-bis(trifluoromethyl)benzene to the acid mixture. [5][8]4. Bromination: With vigorous stirring, add DBH in portions. An exothermic reaction will occur; maintain the internal temperature between 40-50°C using a cooling bath. [8]5. Workup: After the reaction is complete (monitored by GC), quench the reaction by pouring the mixture into ice water. Separate the organic phase, wash with aqueous sodium hydroxide, and then water to yield crude 1-bromo-3,5-bis(trifluoromethyl)benzene. [8]

Step 2: Synthesis of 3,5-Bis(trifluoromethyl)acetophenone via Grignard Reaction

Objective: To introduce an acetyl group to the aromatic ring, creating the ketone intermediate.

Causality Behind Experimental Choices: This step involves the formation of a Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, followed by acylation with acetic anhydride. [9][10]

-

Grignard Formation: The reaction is initiated by adding a small amount of an ethereal solution of the bromide to magnesium turnings. Anhydrous conditions are critical, as Grignard reagents react readily with water. [11]* Safety Insight: Trifluoromethylphenyl Grignard reagents are known to be highly reactive and potentially explosive, especially upon loss of solvent or moderate heating. [6][7][12]Therefore, maintaining temperature control and ensuring the reagent remains solvated at all times is paramount for safety.

-

Acylation: The Grignard reagent is added to an excess of cold acetic anhydride. This "inverse addition" is crucial to prevent side reactions where the highly reactive Grignard reagent attacks the newly formed ketone product.

Protocol:

-

Grignard Reagent Preparation: In an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings and anhydrous tetrahydrofuran (THF). [10]Initiate the reaction by adding a small portion of 1-bromo-3,5-bis(trifluoromethyl)benzene. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. [10]2. Acylation: In a separate flask, cool acetic anhydride to -15°C. [7]Transfer the prepared Grignard solution via cannula into the cold acetic anhydride over a period of 1-2 hours, maintaining the low temperature. [7][9]3. Hydrolysis and Workup: After the addition is complete, add water to hydrolyze the excess acetic anhydride and quench the reaction. [7]The mixture is then typically extracted with an organic solvent like methyl t-butyl ether (MTBE), and the organic layer is washed and concentrated to yield 3,5-bis(trifluoromethyl)acetophenone. [7]

Step 3: Reduction to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

Objective: To reduce the ketone to the corresponding secondary benzylic alcohol.

Causality Behind Experimental Choices: A mild reducing agent like sodium borohydride (NaBH₄) is ideal for this transformation. It is highly selective for reducing ketones and aldehydes and is safer and easier to handle than more powerful reagents like lithium aluminum hydride (LAH). The reaction is typically performed in an alcoholic solvent like ethanol or methanol.

Protocol:

-

Dissolution: Dissolve 3,5-bis(trifluoromethyl)acetophenone in ethanol in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the alcohol.

Step 4: Bromination of the Benzylic Alcohol

Objective: To convert the secondary alcohol into the final benzylic bromide product.

Causality Behind Experimental Choices: Benzylic alcohols are readily converted to the corresponding bromides. Reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are effective for this Sₙ1 or Sₙ2 type substitution. [13]The electron-withdrawing nature of the CF₃ groups can influence the reaction mechanism, but the benzylic position is activated for substitution.

Protocol (using PBr₃):

-

Reaction Setup: Dissolve 1-(3,5-bis(trifluoromethyl)phenyl)ethanol in an anhydrous, non-polar solvent like diethyl ether or dichloromethane under an inert atmosphere.

-

Bromination: Cool the solution in an ice bath and add phosphorus tribromide (PBr₃) dropwise.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Workup: Carefully pour the reaction mixture over ice water to quench the excess PBr₃. Separate the organic layer, wash it successively with saturated sodium bicarbonate solution and brine, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Applications in Drug Development and Research

The title compound is a valuable building block for creating complex molecules with tailored pharmacological profiles. The 3,5-bis(trifluoromethyl)phenyl moiety is a common pharmacophore found in various drug candidates.

-

Neurokinin-1 (NK₁) Receptor Antagonists: This class of compounds has shown efficacy in treating chemotherapy-induced emesis and depression. [7]this compound serves as a key precursor for chiral amines that are central to the structure of potent NK₁ antagonists like Aprepitant (Emend®).

-

Enhanced Drug Properties: The two CF₃ groups significantly increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes. [1]They also block sites of oxidative metabolism, often leading to a longer biological half-life and improved pharmacokinetic profile. [1]

Safety and Handling

-

This compound: This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. [3]All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Grignard Reagent: As previously noted, the 3,5-bis(trifluoromethyl)phenylmagnesium bromide intermediate can be explosive under certain conditions. [6][12]Strict adherence to anhydrous conditions and temperature control is essential.

-

Reagents: Many reagents used in the synthesis, such as concentrated sulfuric acid, phosphorus tribromide, and sodium borohydride, are hazardous and require careful handling according to established laboratory safety protocols.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Leazer, J. L., Cvetovich, R., Tsay, F. R., Dolling, U., Vickery, T., & Bachert, D. (2003). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry, 68(9), 3695–3698. Retrieved from [Link]

-

American Chemical Society. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Retrieved from [Link]

-

ACS Publications. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

- Google Patents. (n.d.). US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.

-

Finoric. (n.d.). Understanding 1-Bromo-3,5-bis(trifluoromethyl)benzene: Properties, Applications, and Synthesis. Retrieved from [Link]

-

ChemBK. (n.d.). (R)-1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3,5-bis(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharos. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.

- Google Patents. (n.d.). US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.

-

Wikipedia. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 3'-(Trifluoromethyl)acetophenone CAS 349-76-8. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Methoxy-α-(trifluoromethyl)benzenemethanol. Retrieved from [Link]

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. This compound | C10H7BrF6 | CID 12947397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [cymitquimica.com]

- 5. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 9. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 10. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]

Foreword: Navigating the Landscape of Complex Fluorinated Intermediates

An In-Depth Technical Guide to the Characterization of 3,5-Bis(trifluoromethyl)-α-methylbenzyl Bromide

As a Senior Application Scientist, my experience is rooted in the practical application of analytical techniques to solve complex chemical challenges. The subject of this guide, 3,5-Bis(trifluoromethyl)-α-methylbenzyl bromide, is a prime example of a molecule where structural nuance dictates function. It is not merely a reagent but a sophisticated building block, valued in pharmaceutical and materials science for the unique properties conferred by its trifluoromethyl groups, such as enhanced metabolic stability and lipophilicity.[1]

The introduction of an α-methyl group to the more common 3,5-bis(trifluoromethyl)benzyl bromide creates a chiral center and introduces steric and electronic effects that must be rigorously characterized. This guide is structured not as a rigid template, but as a logical workflow from synthesis to definitive structural confirmation. We will explore the causality behind our analytical choices, ensuring that each step validates the next, providing researchers and drug development professionals with a reliable framework for characterization.

Section 1: Synthesis and Verification of Origin

A robust characterization begins with a clear understanding of the material's origin. The most direct synthetic pathway to 3,5-bis(trifluoromethyl)-α-methylbenzyl bromide involves the bromination of its corresponding alcohol precursor. This context is crucial as residual starting materials or reaction byproducts are the most likely impurities.

A plausible synthesis route proceeds via the reduction of 3,5-bis(trifluoromethyl)acetophenone to form 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, followed by bromination using an agent like phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) with triphenylphosphine (PPh₃).[2]

Experimental Protocol: Synthesis

-

Reduction of Ketone:

-

Dissolve 3,5-bis(trifluoromethyl)acetophenone in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Perform an aqueous workup to quench the reaction and extract the alcohol product.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

-

Bromination of Alcohol:

-

Dissolve the crude 1-(3,5-bis(trifluoromethyl)phenyl)ethanol in an appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add the brominating agent (e.g., PBr₃) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion of the alcohol.

-

Carefully quench the reaction, perform an aqueous workup, and extract the crude bromide product.

-

Purify the product via flash column chromatography on silica gel.

-

The causality here is clear: by understanding the potential side-reactions of each step (e.g., incomplete reduction, over-bromination), we can anticipate impurities and tailor our subsequent analytical methods to specifically look for them.

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Physicochemical and Safety Profile

Before proceeding with spectroscopic analysis, it is imperative to establish the compound's basic physical properties and safety profile. This data informs proper handling, storage, and the selection of analytical conditions. As a benzylic bromide, this compound is expected to be a lachrymator and corrosive.[3][4]

Table 1: Physicochemical Properties

| Property | Value | Source/Justification |

| Molecular Formula | C₁₀H₇BrF₆ | Calculated |

| Molecular Weight | 335.06 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Inferred from analogue[5][6] |

| Density | ~1.6-1.7 g/mL at 25 °C | Estimated based on analogue (1.675 g/mL)[3][5] |

| Boiling Point | >140 °C @ 14 mmHg | Expected to be higher than non-methylated analogue[1][6] |

| Refractive Index | ~1.44-1.45 (n20/D) | Estimated based on analogue (1.445)[3][5] |

Safety and Handling

-

Hazard Classifications : Expected to be classified as a flammable liquid and corrosive, causing severe skin burns and eye damage.[5][6][7]

-

Personal Protective Equipment (PPE) : Always handle in a certified chemical fume hood. Wear safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.[4][5]

-

Storage : Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed under an inert atmosphere.[3][8]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong bases, acids, and moisture.[8][9]

Section 3: Definitive Spectroscopic Characterization

This section forms the core of the characterization workflow. We employ a multi-technique approach (NMR, MS, IR) where each result corroborates the others to build an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.

Protocol: NMR Sample Preparation and Acquisition

-

Accurately weigh approximately 10-20 mg of the purified compound into an NMR tube.

-

Add ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is effective for many organic compounds.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃) The α-methyl group is the key differentiator from the simpler benzyl bromide. Its presence creates a unique spin system.

-

~7.9 ppm (s, 1H) : Aromatic proton at the C4 position.

-

~7.8 ppm (s, 2H) : Equivalent aromatic protons at the C2 and C6 positions.

-

~5.2-5.4 ppm (q, J ≈ 7.0 Hz, 1H) : The benzylic methine proton (-CH Br-). The quartet multiplicity is definitive proof of its coupling to a neighboring methyl group.

-

~2.1-2.3 ppm (d, J ≈ 7.0 Hz, 3H) : The methyl protons (-CH₃). The doublet multiplicity confirms its coupling to a single adjacent proton.

Expected ¹³C{¹H} NMR Spectrum (101 MHz, CDCl₃) The electron-withdrawing trifluoromethyl groups and bromine will significantly influence the chemical shifts.

-

~138-140 ppm : Quaternary aromatic carbon at C1.

-

~132 ppm (q, ²JC-F ≈ 34 Hz) : Quaternary aromatic carbons at C3 and C5, split into a quartet by coupling to the three fluorine atoms of the attached CF₃ group.[10]

-

~126-128 ppm : Aromatic C-H carbons at C2 and C6.

-

~123 ppm (q, ¹JC-F ≈ 273 Hz) : The carbon of the trifluoromethyl groups (-CF₃).[10]

-

~122 ppm : Aromatic C-H carbon at C4.

-

~45-50 ppm : The benzylic carbon bearing the bromine (-C HBr-).

-

~25 ppm : The methyl carbon (-C H₃).

Expected ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

-

~ -63 ppm (s) : A single, sharp singlet is expected, as both trifluoromethyl groups are chemically equivalent. This experiment is a crucial confirmation of the presence and purity of the fluorinated groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry validates the molecular weight and provides structural clues through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this volatile compound.

Protocol: GC-MS Analysis

-

Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

Use Electron Ionization (EI) at 70 eV.

Expected Mass Spectrum (EI)

-

Molecular Ion (M⁺) : A distinct cluster of peaks around m/z 334 and 336 . This is the most critical diagnostic feature. The two peaks arise from the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), which is approximately 1:1. Their near-equal intensity is an unmistakable signature of a monobrominated compound.

-

Key Fragment [M-Br]⁺ : A strong peak at m/z 255 . This corresponds to the loss of the bromine radical, forming a relatively stable secondary benzylic carbocation.

-

Key Fragment [M-CH₃Br]⁺ : A peak at m/z 241 , corresponding to the loss of the CH₃Br fragment.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[11]

Protocol: ATR-IR Analysis

-

Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum, typically from 4000 to 600 cm⁻¹.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2990-2950 | C-H Stretch | Aliphatic C-H (from CH₃ and CH) |

| 1615, 1470 | C=C Stretch | Aromatic ring backbone |

| 1350-1250 (Strong) | C-F Stretch | Symmetric and asymmetric stretching of the -CF₃ groups. This is a highly characteristic region. |

| 1180-1100 (Very Strong) | C-F Stretch | |

| 680-550 | C-Br Stretch | Confirms the presence of the alkyl bromide. |

Section 4: A Self-Validating Analytical Workflow

Caption: Integrated workflow for the comprehensive characterization of the title compound.

By following this workflow, a researcher can confidently confirm the identity, structure, and purity of 3,5-Bis(trifluoromethyl)-α-methylbenzyl bromide. The ¹H NMR confirms the α-methyl group and its connectivity, the MS confirms the mass and bromine presence, the ¹³C and ¹⁹F NMR validate the carbon backbone and trifluoromethyl groups, the IR confirms all key functional groups, and chromatography provides a quantitative purity value. This multi-faceted approach ensures the highest level of scientific integrity for professionals in research and drug development.

References

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Ben-Mesbah, K., et al. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Retrieved from [Link]

-

ChemBK. (2024). 3,5-bis(trifluoromethyl)benzyl bromide. Retrieved from [Link]

-

LookChem. (n.d.). What is the background and overview of 3,5-Bis(trifluoromethyl)benzyl bromide?. Retrieved from [Link]

- Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

Li, J., et al. (2005). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide. National Institute of Standards and Technology. Retrieved from [Link]

-

Chemia. (2021). The alpha-bromo compound series – Determining acidic or alkaline qualities. Manac Inc. Retrieved from [Link]

- Google Patents. (n.d.). US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Ghorpade, S., et al. (2019). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (2018). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers. Retrieved from [Link]

-

Capot Chemical. (2026). MSDS of α-Methyl-3-(trifluoromethyl)benzyl bromide. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. YouTube. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 3,5-Bis(trifluoromethyl)benzyl bromide 97 32247-96-4 [sigmaaldrich.com]

- 6. 3,5-Bis(trifluoromethyl)benzyl Bromide | 32247-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 3,5-Bis(trifluoromethyl)benzyl bromide | C9H5BrF6 | CID 122573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.com [capotchem.com]

- 10. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide [mdpi.com]

- 11. youtube.com [youtube.com]

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene molecular weight and formula

An In-Depth Technical Guide to 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest in advanced chemical synthesis. The document details its fundamental physicochemical properties, outlines a logical synthetic pathway, explores its applications as a critical intermediate in pharmaceutical and materials science, and provides rigorous safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development who utilize complex chemical building blocks.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic compound characterized by a bromoethyl group and two trifluoromethyl groups attached to a benzene ring. These trifluoromethyl groups are strong electron-withdrawing groups that significantly influence the molecule's reactivity, stability, and lipophilicity, making it a valuable synthon in medicinal chemistry.[1][2]

The core properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrF₆ | [3][4][5] |

| Molecular Weight | 321.06 g/mol | [4][5] |

| CAS Number | 160376-84-1 | [3][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 1-(3,5-bis(trifluoromethyl)phenyl)-1-bromoethane, 3,5-Bis(trifluoromethyl)-alpha-methylbenzyl bromide | [3][5] |

| InChI Key | JSJHYPQTIIFNIO-UHFFFAOYSA-N | [3][5] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound typically involves a multi-step process starting from 1,3-bis(trifluoromethyl)benzene. The strategic introduction of the bromoethyl group is crucial for its function as a versatile chemical intermediate.

Step 1: Electrophilic Bromination of the Aromatic Core

The foundational precursor, 1-bromo-3,5-bis(trifluoromethyl)benzene, is synthesized via electrophilic aromatic substitution. The starting material, 1,3-bis(trifluoromethyl)benzene, is brominated to achieve the desired regioselectivity.[6][7]

Protocol for Synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene:

-

A mixture of glacial acetic acid and concentrated sulfuric acid is prepared and cooled.

-

1,3-Bis(trifluoromethyl)benzene is added to the acid mixture with rapid stirring.[6]

-

A brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin, is introduced. The strong electron-withdrawing nature of the two CF₃ groups directs the incoming electrophile (Br⁺) to the C5 position, which is the least deactivated meta position.

-

The reaction is maintained at a controlled temperature, typically between 40-50°C, to ensure completion without side reactions.[6]

-

Upon completion, the reaction mixture is quenched with cold water, and the organic product is separated, washed (e.g., with aqueous sodium hydroxide), and purified.[6]

Step 2: Introduction of the Ethyl Group and Final Bromination

While specific public-domain protocols for the subsequent steps are sparse, a logical and established synthetic route would proceed via a Friedel-Crafts acylation, followed by reduction and benzylic bromination.

Proposed Protocol:

-

Friedel-Crafts Acylation: 1-Bromo-3,5-bis(trifluoromethyl)benzene is reacted with acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group, forming 3',5'-bis(trifluoromethyl)acetophenone.

-

Reduction: The ketone is then reduced to an ethyl group. A common method is the Wolff-Kishner or Clemmensen reduction.

-

Benzylic Bromination: The resulting 1-ethyl-3,5-bis(trifluoromethyl)benzene is subjected to radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light). This selectively brominates the benzylic position, yielding the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a highly valuable building block in medicinal chemistry and materials science.

Role as a Pharmaceutical Intermediate

The trifluoromethyl (CF₃) group is a bioisostere for several functional groups and is known to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, molecules containing the bis(trifluoromethyl)phenyl moiety are prevalent in drug discovery.

This compound and its precursors are instrumental in synthesizing complex pharmaceutical agents. For example, the related structure, 3,5-bis(trifluoromethyl)bromobenzene, is a key intermediate in the synthesis of substance P (neurokinin-1) receptor antagonists, which have applications in treating emesis and other neurological disorders.[6] The bromoethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile attachment of this fluorinated scaffold to a larger, more complex molecule.

Caption: Role as an electrophile in nucleophilic substitution reactions.

Advanced Materials Science

The exceptional chemical stability conferred by the trifluoromethyl groups makes this compound a useful intermediate in the synthesis of high-performance polymers and other advanced materials.[1] These materials often exhibit enhanced thermal stability and unique electronic properties.

Safety, Handling, and Hazard Management

This compound is a hazardous chemical that requires strict safety protocols.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with significant hazards.

| Hazard Class | GHS Code | Signal Word | Description | Source |

| Flammable Liquids | H226 | Warning | Flammable liquid and vapor | [5] |

| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage | [5] |

| Respiratory Irritation | H335 | Warning | May cause respiratory irritation | [8][9] |

Safe Handling and Emergency Protocols

Proper personal protective equipment (PPE) and engineering controls are mandatory when handling this substance.

Experimental Protocol for Safe Handling:

-

Engineering Controls: All handling must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8][10] Safety showers and eyewash stations must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10] Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[9][10]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[9][10]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C10H7BrF6 | CID 12947397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 7. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Characterization of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene presents several key features that will dictate its spectroscopic behavior. The presence of two trifluoromethyl groups will significantly influence the electronic environment of the benzene ring, leading to characteristic shifts in NMR and IR spectra. The bromoethyl group introduces a chiral center, which, while not directly observable in standard 1D NMR, is a crucial aspect of its chemical identity.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | Singlet | 1H | Ar-H (para to bromoethyl) |

| ~7.8 | Singlet | 2H | Ar-H (ortho to bromoethyl) |

| ~5.3 | Quartet | 1H | -CH (Br)CH₃ |

| ~2.1 | Doublet | 3H | -CH(Br)CH₃ |

Interpretation and Rationale

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals. The two trifluoromethyl groups are strongly electron-withdrawing, which deshields the aromatic protons, causing them to appear at a relatively high chemical shift (downfield). Due to the symmetry of the 3,5-disubstituted pattern, the two protons ortho to the bromoethyl group are chemically equivalent, as are the single proton para to this group. This would result in two singlets in the aromatic region.

The bromoethyl group will give rise to two signals. The methine proton (-CH Br-) is directly attached to an electronegative bromine atom, which will deshield it significantly, leading to a downfield shift. This proton will be split into a quartet by the three adjacent methyl protons. The methyl protons (-CH₃ ) will be split into a doublet by the adjacent methine proton.

For comparison, the ¹H NMR spectrum of the related compound, 1-bromo-3,5-bis(trifluoromethyl)benzene, shows two signals in the aromatic region: a singlet at approximately 7.96 ppm and another at 7.83 ppm, which supports the predicted chemical shifts for the aromatic protons of the target molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C -CH(Br)CH₃ |

| ~132 (quartet) | C -CF₃ |

| ~125 (quartet) | -C F₃ |

| ~122 | Ar-C H (para) |

| ~128 | Ar-C H (ortho) |

| ~50 | -C H(Br)CH₃ |

| ~25 | -CH(Br)C H₃ |

Interpretation and Rationale

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven unique carbon environments in the molecule. The carbon atoms attached to the trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts in the typical aromatic region (120-150 ppm). The carbon of the methine group (-C HBr-) will be shifted downfield due to the attached bromine atom. The methyl carbon will appear at a higher field (upfield).

The predicted chemical shifts are based on the known effects of substituents on aromatic and aliphatic carbons. The strongly electron-withdrawing nature of the trifluoromethyl groups will have a significant impact on the chemical shifts of the aromatic carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

-

Instrumentation: Use an NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| 2980-2900 | Weak-Medium | Aliphatic C-H stretch |

| 1600, 1450 | Medium | Aromatic C=C stretch |

| 1350-1100 | Strong | C-F stretch |

| 700-600 | Strong | C-Br stretch |

Interpretation and Rationale

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl groups. The aromatic C-H and aliphatic C-H stretching vibrations will appear at their characteristic frequencies. The aromatic C=C stretching bands will also be present. A strong absorption in the lower frequency region will correspond to the C-Br stretching vibration.

Experimental Protocol: FTIR Spectroscopy (Liquid Sample)

-

Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, providing a fingerprint for the molecule.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 320/322 | Molecular ion peak ([M]⁺) with characteristic bromine isotope pattern (approx. 1:1 ratio) |

| 241 | Loss of Br ([M-Br]⁺) |

| 173 | [C₇H₄F₃]⁺ fragment |

| 69 | [CF₃]⁺ |

Interpretation and Rationale

The mass spectrum under electron ionization is expected to show a molecular ion peak at m/z 320 and 322, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio. A prominent peak at m/z 241 would correspond to the loss of the bromine atom, resulting in a stable benzylic carbocation. Further fragmentation could lead to the loss of the ethyl group and other characteristic fragments, including the trifluoromethyl cation at m/z 69.

Caption: Workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more effectively identify and characterize this and structurally related compounds. The provided experimental protocols offer a practical starting point for acquiring high-quality spectroscopic data. The interpretation of these spectra, grounded in fundamental principles and comparison with analogous structures, is crucial for confirming the molecular structure and purity of this important chemical entity.

References

A Comprehensive Technical Guide to the ¹³C NMR of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene

Abstract

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene. Designed for researchers, chemists, and professionals in drug development, this document elucidates the theoretical principles, predictive analysis, and experimental considerations for acquiring and interpreting the ¹³C NMR spectrum of this complex molecule. By examining its structural symmetry, the profound electronic effects of its substituents, and predictable spectral patterns, this guide serves as a definitive resource for the structural characterization of this and related fluorinated organic compounds.

Molecular Structure and Symmetry Analysis

This compound possesses a distinct substitution pattern that dictates its spectral characteristics. The molecule features a central benzene ring substituted at the C1 position with a 1-bromoethyl group and at the C3 and C5 positions with strongly electron-withdrawing trifluoromethyl (CF₃) groups.

A critical feature of this molecule is its C₂ᵥ symmetry axis, which passes through C1 and C4 of the aromatic ring. This symmetry renders several carbon atoms chemically equivalent, thereby simplifying the expected ¹³C NMR spectrum. Specifically, the two trifluoromethyl groups are equivalent, as are the aromatic carbons C2 and C6, and the carbons C3 and C5. Consequently, a total of seven distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum.

Figure 1: Structure of this compound with unique carbon environments labeled.

Theoretical Prediction of the ¹³C NMR Spectrum

The chemical shift of each unique carbon atom is determined by its local electronic environment, which is heavily influenced by the inductive and resonance effects of the bromoethyl and trifluoromethyl substituents.

Substituent Effects Analysis

-

Trifluoromethyl (-CF₃) Group: This group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms. It exerts a strong negative inductive effect (-I), which deshields (shifts downfield) the attached ipso-carbon (C3/C5) and other carbons in the ring. The effect is most pronounced at the ipso and ortho positions.[1][2]

-

1-Bromoethyl Group (-CH(Br)CH₃): This alkyl group is fundamentally electron-donating, but the presence of the electronegative bromine atom introduces a competing inductive withdrawal of electron density. The overall effect on the aromatic ring is complex, but the bromine significantly deshields the alpha-carbon (Cα) of the side chain.

Predicted Chemical Shifts and Multiplicities

Based on established substituent effects and spectral data from analogous compounds, a detailed prediction for the ¹³C NMR spectrum can be formulated.[3][4]

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments

| Carbon Atom | Type | Predicted δ (ppm) | Expected Multiplicity (in ¹³C Spectrum) | Rationale & Key Influences |

| Cβ (CH₃) | Aliphatic (CH₃) | 24 - 27 | Singlet (Quartet in ¹H-coupled) | Typical methyl group chemical shift, slightly deshielded by the adjacent Cα-Br. Analogous to the methyl in (1-bromoethyl)benzene.[4] |

| Cα (CHBr) | Aliphatic (CH) | 48 - 52 | Singlet (Doublet in ¹H-coupled) | Strong deshielding from the directly attached bromine atom. Analogous to the methine in (1-bromoethyl)benzene.[4] |

| C4 | Aromatic (CH) | 123 - 126 | Singlet (Doublet in ¹H-coupled) | Para to the bromoethyl group and meta to two -CF₃ groups. Experiences deshielding from the -CF₃ groups. |

| CF₃ | Trifluoromethyl (C) | 122 - 125 | Quartet (¹J_CF ≈ 273 Hz) | The carbon signal is split into a 1:3:3:1 quartet by the three directly attached fluorine atoms.[5][6] The chemical shift is often in the aromatic region. |

| C2/C6 | Aromatic (CH) | 127 - 130 | Singlet (Doublet in ¹H-coupled) | Ortho to the bromoethyl group and meta to a -CF₃ group. The final shift is a balance of these competing effects. |

| C3/C5 | Aromatic (C) | 131 - 134 | Quartet (²J_CF ≈ 34 Hz) | Ipso-carbon attached to the -CF₃ group. Strongly deshielded and split into a quartet by two-bond coupling to the fluorine atoms.[3] |

| C1 | Aromatic (C) | 145 - 148 | Singlet (Quaternary) | Ipso-carbon attached to the bromoethyl group. Deshielded by the substituent and by being ortho to two carbons bearing -CF₃ groups. |

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality, interpretable ¹³C NMR spectrum, a carefully planned experimental setup is crucial. The protocol described here is designed to be a self-validating system, ensuring the detection of all carbon signals, including those with long relaxation times (quaternary carbons) and complex multiplicities (CF₃).

Sample Preparation

-

Dissolution: Accurately weigh 20-30 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties and well-defined solvent residual peak (δ ≈ 77.16 ppm).

-

Reference: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the spectrum to the residual solvent peak.

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (~4 cm).

Spectrometer and Acquisition Parameters

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Key Parameters:

-

Spectral Width (SW): ~240-250 ppm (e.g., from -10 to 230 ppm) to ensure all aliphatic, aromatic, and potential impurity signals are captured.

-

Pulse Angle: 30 degrees. A smaller flip angle reduces the necessary relaxation delay, improving signal acquisition efficiency per unit time.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is essential to allow for the complete relaxation of quaternary carbons (C1, C3/C5) and the CF₃ carbon, which have no attached protons and thus longer T₁ relaxation times.[6] This is critical for obtaining accurate signal integrations if needed.

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Number of Scans (NS): 1024 or higher. Due to the low natural abundance of ¹³C, a significant number of scans are required to achieve an adequate signal-to-noise ratio, especially for the quaternary and quartet signals which have lower peak heights.

-

Temperature: 298 K (25 °C).

-

Workflow for Spectral Analysis and Confirmation

A systematic approach is required to assign the acquired spectrum confidently.

Figure 2: Logical workflow for the analysis of the ¹³C NMR spectrum.

Initial Interpretation

-

Signal Count: Confirm the presence of the seven expected signals.

-

Aliphatic Region (20-60 ppm): Identify the two upfield signals corresponding to Cα and Cβ .

-

Quartet Identification: Locate the two quartet signals. The one with the very large coupling constant (~273 Hz) is definitively the CF₃ carbon.[6] The quartet with the smaller coupling (~34 Hz) corresponds to the C3/C5 carbons.[3]

-

Aromatic Region (120-150 ppm): Assign the remaining three aromatic signals (C1 , C2/C6 , C4 ) based on their predicted chemical shifts and the fact that C1 is a quaternary carbon.

Advanced Verification (Optional but Recommended)

For unambiguous assignment, advanced NMR experiments are invaluable:

-

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks (none in this molecule). A DEPT-90 experiment will only show CH signals. This allows for the definitive identification of C4 and C2/C6 (CH) versus C1 and C3/C5 (quaternary).

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons. It would show cross-peaks for Cα-Hα, Cβ-Hβ, C2/C6-H2/H6, and C4-H4, confirming their assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons over two or three bonds, providing powerful evidence for the complete structural assignment. For example, the protons of the methyl group (Hβ) should show a correlation to Cα and C1.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. Its interpretation relies on a solid understanding of molecular symmetry, substituent-induced chemical shifts, and C-F coupling phenomena. The seven expected signals, including two distinctive quartets for the CF₃ and C3/C5 carbons, provide a unique spectral fingerprint. By following the detailed experimental protocol and analytical workflow presented in this guide, researchers can confidently acquire and interpret the spectrum, ensuring unambiguous structural verification of this important fluorinated compound.

References

-

de Mattos, M. C., et al. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Bromilow, J., et al. (1976). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry, 41(21), 3589-3593. Available at: [Link]

-

SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Wiley-VCH. Available at: [Link]

-

Srinivasan, R., & Sivakumar, S. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 33-39. Available at: [Link]

-

Amass, A. J., et al. (1997). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 43(4), 413-419. Available at: [Link]

-

University of Mississippi. (n.d.). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove. Available at: [Link]

-

Foris, A. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? ResearchGate. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

Safety and handling of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene.

An In-Depth Technical Guide to the Safe Handling and Application of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene

Introduction: Navigating the Chemistry of a Potent Building Block

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and specialty chemical industries. The presence of two powerful electron-withdrawing trifluoromethyl groups on the phenyl ring, combined with a reactive benzylic bromide moiety, makes it a valuable intermediate for introducing the 3,5-bis(trifluoromethyl)phenyl group into a wide range of molecular scaffolds.[1][2] However, these same structural features dictate a stringent set of handling and safety protocols that must be understood and rigorously applied. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to work safely and effectively with this reagent.

Section 1: Physicochemical and Hazard Profile

Key Compound Data

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 1,3-Bis(trifluoromethyl)-5-(1-bromoethyl)benzene, 3,5-Bis(trifluoromethyl)-alpha-methylbenzyl bromide | [3] |

| CAS Number | 160376-84-1 | [4] |

| Molecular Formula | C₁₀H₇BrF₆ | [3] |

| Molecular Weight | 321.06 g/mol | [3][5] |

| Appearance | Colorless to light yellow clear liquid (inferred) |

Synthesized Hazard Identification

This compound should be treated as a hazardous substance with multiple potential routes of exposure and reactivity concerns.[6]

-

Skin and Eye Irritation: Based on its analogues, the compound is expected to cause skin irritation and serious eye irritation.[7][8][9] The benzylic bromide functional group significantly increases this risk, as compounds of this class are often lachrymatory (tear-inducing) and can cause blistering upon prolonged skin contact.[10]

-

Respiratory Irritation: Vapors and mists are likely to cause respiratory irritation.[8] Inhalation of high concentrations may lead to symptoms such as headache, dizziness, and nausea.[9]

-

Flammability: The compound is a flammable liquid and its vapors can form explosive mixtures with air.[7] It must be kept away from heat, sparks, open flames, and other ignition sources.[7][11]

-

Reactivity as an Alkylating Agent: The bromoethyl group is a reactive benzylic halide. This makes the compound a potent alkylating agent, capable of reacting with nucleophiles. This reactivity is the basis of its synthetic utility but also a primary source of its biological hazard, as it can alkylate biological macromolecules.

-

Aquatic Toxicity: Many halogenated aromatic compounds are toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6]

Section 2: The Hierarchy of Controls: A Risk Mitigation Framework

Effective risk management relies on a multi-layered approach to safety, commonly known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Caption: Key incompatibilities and conditions leading to hazardous reactions or decomposition.

Storage Protocol

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable and reactive chemicals. [7][9]* Container: Keep the container tightly closed and protected from physical damage. [6]Store in the original manufacturer's container.

-

Conditions to Avoid: Do not store in areas where vapors may be trapped, such as pits or basements. [6]Store away from heat, ignition sources, and incompatible materials. [6][7]

Section 5: Emergency Procedures

Spill Response

-

Small Spills (in a fume hood):

-

Contain the spill with an absorbent material like vermiculite or a chemical sorbent. [6] 2. Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal. [6][7] 3. Clean the affected area thoroughly.

-

-

Large Spills:

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [9]* Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention. [8][9]* Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. [9]

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Waste Streams: Segregate waste into a dedicated "Halogenated Organic Waste" container. This includes excess reagent, contaminated absorbent materials, and disposable labware.

-

Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company. [8][9]Incineration is a common method for brominated organic compounds, but it must be done in facilities equipped with scrubbers to handle the resulting acidic gases (HBr, HF). [12]Another potential method involves bromination processes that can oxidize organic materials. [13]Do not dispose of this chemical down the drain. [7][9]

References

- 1,3-Bis(trifluoromethyl)benzene Material Safety Data Sheet. Santa Cruz Biotechnology, Inc. [URL: https://www.scbt.com/p/1-3-bis-trifluoromethyl-benzene-402-31-3]

- SAFETY DATA SHEET - Sigma-Aldrich. (Product: 1-Bromo-3,5-bis(trifluoromethyl)benzene). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/152692]

- 5 - SAFETY DATA SHEET. (Product: 3,5-Bis(trifluoromethyl)bromobenzene). Acros Organics. [URL: https://www.fishersci.com/msds?productName=AC376480050]

- This compound. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/cymit/products/docs/IN-DA001RW7_EN.pdf]

- SAFETY DATA SHEET - Fisher Scientific. (Product: 1-Bromo-3,5-bis(trifluoromethyl)benzene). Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC376480050]

- This compound. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene]

- SAFETY DATA SHEET - Thermo Fisher Scientific. (Product: 1-Bromo-3,5-bis(trifluoromethyl)benzene). Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AC376480050_MTR-NALT_EN.pdf]

- SAFETY DATA SHEET (SDS) – 360 Compound. Mass Finishing, Inc. [URL: https://www.massfin.com/wp-content/uploads/2018/01/SDS-360-Compound.pdf]

- Low-Cost, Simple, Efficient, Safe Trifluoromethylation. ChemistryViews. (2012). [URL: https://www.chemistryviews.

- This compound - Hazards. Pharos. [URL: https://pharosproject.net/chemicals/10899881#hazards]

- Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. (1983). [URL: https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=30000Q8B.txt]

- Deterministic Wind Load Dynamic Analysis of High Rise Steel Buildings Including P-Delta Effects. ResearchGate. (2019). [URL: https://www.researchgate.net/publication/332145620_Deterministic_Wind_Load_Dynamic_Analysis_of_High_Rise_Steel_Buildings_Including_P-Delta_Effects]

- SAFETY DATA SHEET - TRIFLUOROMETHYL TRIFLUOROMETHANESULFONATE. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC5088_msds.pdf]

- Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [URL: https://chemtalk.com.au/viewtopic.php?t=1587]

- SAFETY DATA SHEET - Thermo Fisher Scientific. (Product: 2-Bromotoluene). Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AC107560050_MTR-NALT_EN.pdf]

- Evaluation of behavior and performance of the braced/ unbraced four story of steel frame with semi rigid connection. ResearchGate. [URL: https://www.researchgate.net/publication/320498687_Evaluation_of_behavior_and_performance_of_the_braced_unbraced_four_story_of_steel_frame_with_semi_rigid_connection]

- 1-[1-Bromoethyl]-3,5- Bis(Trifluoromethyl)Benzene (CAS NO : 160376-84-1). Scimplify. [URL: https://scimplify.com/importer/1-1-bromoethyl-3-5-bis-trifluoromethyl-benzene-160376-84-1]

- SAFETY DATA SHEET - Sigma-Aldrich. (Product: 1-Bromo-3-(trifluoromethyl)benzene). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/424765]

- 360 MSDS. Healthware Australia. [URL: https://healthware.com.au/product_images/uploaded_files/360-msds.pdf]

- Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/11211246/]

- Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. (2021). [URL: https://www.mdpi.com/2076-2607/9/7/1449]

- Safety Data Sheet (SDS) - Primer A/PP360. Platform Performance Cements. (2020). [URL: https://platformcements.com/wp-content/uploads/2020/10/SDS-Primer-APP360.pdf]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/5013]

- 1-Bromo-3,5-bis(trifluoromethyl)benzene. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/US/en/p/B1753]

- Purification of liquid bromine contaminated with organic impurities. Google Patents. [URL: https://patents.google.

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound [cymitquimica.com]

- 4. 1-[1-Bromoethyl]-3,5- Bis(Trifluoromethyl)Benzene Online | 1-[1-Bromoethyl]-3,5- Bis(Trifluoromethyl)Benzene Manufacturer and Suppliers [scimplify.com]

- 5. This compound | C10H7BrF6 | CID 12947397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A Technical Guide to 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene: Synthesis, Applications, and Protocols for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene, a critical fluorinated building block in modern medicinal chemistry. We will explore its structural features, synthesis, and key applications, with a focus on its role in the development of therapeutic agents. Detailed, field-tested protocols are provided to support practical application in the laboratory.

Nomenclature, Structure, and Physicochemical Properties

IUPAC Name and Structural Confirmation